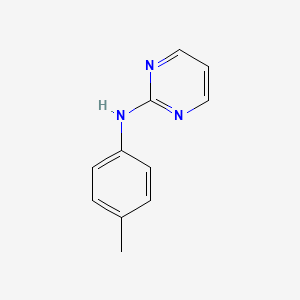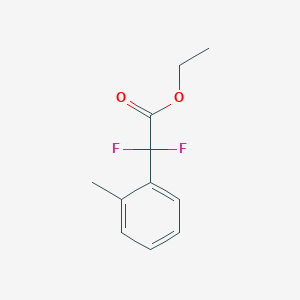
Ethyl 2,2-difluoro-(2-methylphenyl)acetate
概要
説明
Ethyl 2,2-difluoro-(2-methylphenyl)acetate is a chemical compound with the CAS Number: 698378-71-1. It has a molecular weight of 214.21 . The IUPAC name for this compound is ethyl difluoro (2-methylphenyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 . This code represents the molecular structure of the compound.
科学的研究の応用
Radical Reactions and Synthesis
Synthesis of Difluorinated Compounds : Ethyl 2,2-difluoro-(2-methylphenyl)acetate is used in radical reactions with vinyl ethers to synthesize difluoro or monofluoroacetyl-substituted acetals. This method has been applied in the synthesis of 3,3-difluoro-GABA, an important compound in organic chemistry (Kondratov et al., 2015).
Antifungal 1,2,4-Triazoles : The compound has been used in the synthesis of new antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety. These compounds show significant antifungal activities, indicating potential applications in pharmacology (Eto et al., 2000).
Corrosion Inhibition
- Inhibition of Copper Corrosion : this compound, as part of quinoxalines compounds, has been studied for its effectiveness as a corrosion inhibitor for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was explored using quantum chemical calculations (Zarrouk et al., 2014).
Green Chemistry Education
- Green Chemistry Principles in Education : The compound has been used in undergraduate organic chemistry laboratories to teach green Suzuki coupling reactions, highlighting its role in promoting sustainable and environmentally friendly chemical practices (Costa et al., 2012).
Chemical Synthesis and Characterization
Synthesis of Difluoroazetidinones : this compound serves as a precursor in the synthesis of 3,3-difluoroazetidinones, which are valuable in the development of new pharmaceutical compounds (Bordeau et al., 2006).
Natural Product Research : The compound's derivatives have been identified in the study of natural products derived from fungi, showcasing its relevance in the discovery of novel chemical entities with potential pharmaceutical applications (Liu et al., 2014).
Electrochemical and Photochemical Applications : The compound has been used in electrosynthesis and photochemical reactions to produce various difluorinated products, indicating its utility in advanced chemical synthesis techniques (Murakami et al., 2004).
Safety and Hazards
作用機序
Mode of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2,2-difluoro-(2-methylphenyl)acetate is currently limited . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety.
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including the inhibition of cell proliferation and induction of apoptosis .
生化学分析
Biochemical Properties
Ethyl 2,2-difluoro-(2-methylphenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been found to modulate the expression of genes involved in oxidative stress response. This modulation can lead to changes in the levels of reactive oxygen species (ROS) within the cell, impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, this compound has been found to inhibit the activity of certain proteases by binding to their active sites. This inhibition can lead to a decrease in the degradation of specific proteins, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity. For instance, high doses of this compound have been associated with liver toxicity in animal studies. These findings highlight the importance of determining the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
ethyl 2,2-difluoro-2-(2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHEHGTSULBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673115 | |
| Record name | Ethyl difluoro(2-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
698378-71-1 | |
| Record name | Ethyl difluoro(2-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



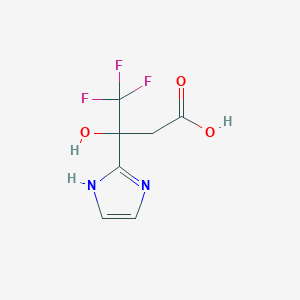

![ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B1419589.png)

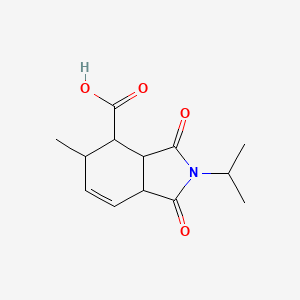
![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)

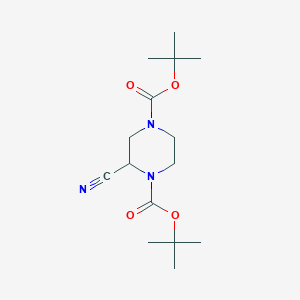


acetic Acid](/img/structure/B1419602.png)

